Methyl 3,3-difluoroacrylate

描述

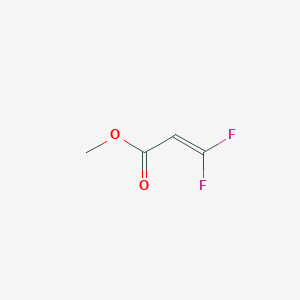

Methyl 3,3-difluoroacrylate is an organic compound with the molecular formula C₄H₄F₂O₂. It is a fluorinated ester that features a difluoromethylene group attached to an acrylate moiety.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3,3-difluoroacrylate can be synthesized through several methods. One common approach involves the dehalogenation of methyl 3,3,3-trifluoro-2-iodopropionate . This reaction typically requires specific conditions, such as the presence of a reducing agent to facilitate the removal of the iodine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

化学反应分析

Nucleophilic Substitution Reactions

Methyl 3,3-difluoroacrylate acts as an intermediate in deoxyfluorination processes. For example, in reactions with alcohols using 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), it facilitates fluoride ion transfer through cyclopropenium cation intermediates. Key observations include:

-

Reactivity with alcohols : Primary and secondary alcohols undergo fluorination with inversion of configuration, while tertiary alcohols (except adamantanol) predominantly yield elimination products due to steric hindrance .

-

Solvent effects : Lewis basic solvents (e.g., THF, acetonitrile) suppress reactivity, whereas non-polar solvents like 1,2-dichloroethane (DCE) enhance yields .

Table 1: Selected Yields in Alcohol Fluorination

| Substrate | Product Yield (%) | Side Product (%) | Conditions |

|---|---|---|---|

| 1-Octanol | 81 | 4 | CpFluor 1i , DCE, 80°C |

| Benzyl Alcohol | 70 | 10 | CpFluor 1c , DCE, 80°C |

| 1-Adamantanol | 65 | <5 | CpFluor 1i , DCE, 80°C |

Defluorination and Functionalization

Under basic conditions (e.g., CsCO), this compound participates in sequential defluorination and nucleophilic addition. The proposed mechanism involves:

-

Dehydrofluorination : Formation of α,β-unsaturated monofluorinated intermediates.

-

Nucleophilic Attack : Addition of nucleophiles (e.g., amines, thiols) to the electron-deficient double bond .

Notably, strong bases like NaHMDS induce decomposition, while milder conditions preserve intermediate stability .

Table 2: Defluorination Outcomes with Cs2_22CO3_33

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Ethanolamine | β-Aminoacrylate | 68 |

| Thiophenol | β-Thioacrylate | 72 |

| Piperidine | β-Piperidinylacrylate | 65 |

Cycloaddition Reactions

-

Reaction with quadricyclane yields 25% tricyclononene under ambient conditions, improving to 73% with prolonged reaction times .

-

Trifluoromethyl substituents enhance dienophile reactivity but reduce regioselectivity in Diels-Alder reactions .

Polymerization and Copolymerization

The acrylate moiety enables radical polymerization, forming fluorinated polymers with applications in coatings and lithography:

-

Radical initiation : Efficiency depends on the electron-withdrawing effect of fluorine, which stabilizes propagating radicals .

-

Copolymer properties : Alternating copolymers with vinyl ethers exhibit enhanced thermal stability and reduced oxidation susceptibility .

Hydrolytic Stability and Side Reactions

Competing pathways limit synthetic utility:

-

Cyclopropenone acetal formation : Observed during fluorination reactions, leading to ester byproducts (e.g., 2,3-diphenylacrylate) .

-

HF generation : Promotes side reactions, necessitating non-glass reactors to avoid etching .

Key Mechanistic Insights

-

Induction periods : Initial slow HF release precedes rapid alkoxycyclopropenium cation formation .

-

Tunable pathways : Electron-rich CpFluors favor fluorination over esterification, enabling reaction control .

This compound’s reactivity is highly dependent on substituent electronics, solvent choice, and reaction partners, making it a valuable yet nuanced reagent in fluoroorganic synthesis.

科学研究应用

Chemistry

MDFA serves as a precursor for synthesizing various fluorinated compounds. These compounds are crucial in developing advanced materials and organic synthesis. The compound participates in several types of reactions:

- Addition Reactions : MDFA can react with nucleophiles such as alcohols and amines to form corresponding adducts.

- Substitution Reactions : The fluorine atoms in MDFA can be replaced by other functional groups.

- Polymerization : MDFA can polymerize to form fluorinated polymers with unique properties that are beneficial in various industrial applications.

| Reaction Type | Description | Products Formed |

|---|---|---|

| Addition | Reacts with nucleophiles (e.g., alcohols) | Fluorinated esters |

| Substitution | Fluorine atoms replaced by other groups | Modified fluorinated compounds |

| Polymerization | Forms polymers with enhanced thermal and chemical stability | Specialty fluorinated polymers |

Biology

In biological research, MDFA is explored for its potential to develop fluorinated biomolecules. These biomolecules can serve as diagnostic agents or therapeutic compounds due to their unique properties that enhance biological activity and stability.

Medicine

Fluorinated compounds derived from MDFA are investigated for pharmaceutical applications. The presence of fluorine can improve the pharmacokinetic properties of drugs, making them more effective in treating various diseases.

Industrial Applications

MDFA is utilized in producing specialty polymers and coatings that require enhanced thermal and chemical stability. Its unique properties make it suitable for applications in:

- Coatings : Providing durability and resistance to harsh chemicals.

- Adhesives : Enhancing bonding strength in demanding environments.

- Sealants : Offering protection against moisture and environmental factors.

Case Study 1: Development of Fluorinated Biomolecules

A research study conducted at Fudan University demonstrated the successful use of MDFA as a building block for synthesizing fluorinated biomolecules. The study focused on the defluorination and functionalization of α-CF₃ compounds, showcasing moderate to excellent yields when using MDFA as a precursor. This research highlights the potential of MDFA in developing new therapeutic agents .

Case Study 2: Polymer Synthesis

Another study examined the polymerization of MDFA to create specialty polymers with enhanced properties. The resulting polymers exhibited improved thermal stability and chemical resistance compared to non-fluorinated analogs. This application is particularly relevant for industries requiring durable materials .

作用机制

The mechanism by which methyl 3,3-difluoroacrylate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the difluoromethylene group. This group enhances the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry .

相似化合物的比较

Similar Compounds

Methyl 3,3,3-trifluoro-2-iodopropionate: A precursor in the synthesis of methyl 3,3-difluoroacrylate.

Methyl acrylate: A non-fluorinated analog used in similar applications but lacks the enhanced properties conferred by the fluorine atoms.

Ethyl 3,3-difluoroacrylate: A similar compound with an ethyl group instead of a methyl group, offering slightly different reactivity and properties.

Uniqueness

This compound is unique due to the presence of the difluoromethylene group, which imparts enhanced thermal and chemical stability. This makes it particularly valuable in applications where such properties are critical, such as in the synthesis of specialty polymers and advanced materials.

生物活性

Methyl 3,3-difluoroacrylate (MDF) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 134.09 g/mol. The compound features a difluorinated vinyl group, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research has indicated that MDF exhibits various biological activities, including:

- Antimicrobial Properties : MDF has been investigated for its potential to inhibit the growth of certain bacterial strains.

- Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines.

The biological activity of MDF is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorinated structure enhances its electronic characteristics, facilitating stronger binding interactions through hydrogen bonding and electrostatic forces. These interactions can modulate the activity of enzymes or receptors involved in critical biological pathways.

Synthesis

MDF can be synthesized through several methods, including:

- Reactions with Fluorinated Reagents : The synthesis often involves the reaction of methyl acrylate with difluorinated compounds under basic conditions.

- Acrylate Polymerization : Its acrylate group allows for polymerization, making it a valuable intermediate in creating complex organic molecules.

1. Antimicrobial Activity

A study evaluated the antimicrobial activity of MDF against various bacterial strains. Results indicated that MDF showed significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

In another investigation, MDF was tested against several cancer cell lines (e.g., MCF-7, HepG2). The compound demonstrated cytotoxic effects at higher concentrations, with IC50 values indicating effective inhibition of cell proliferation . The study highlighted the compound's potential as a lead in anticancer drug development.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 50-200 µg/mL | Significant growth inhibition |

| Anticancer | MCF-7 | 10-100 µM | Cytotoxicity observed |

| Anticancer | HepG2 | 10-100 µM | IC50 = 30 µM |

属性

IUPAC Name |

methyl 3,3-difluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O2/c1-8-4(7)2-3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCCJQXKXZNHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507275 | |

| Record name | Methyl 3,3-difluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-05-3 | |

| Record name | Methyl 3,3-difluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-difluoroacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。